5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
5-methyl-1-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-7-5-9(10)11-12(7)6-8-3-2-4-13-8/h2-5H,6H2,1H3,(H2,10,11) |
InChI Key |
LDOAHDHRQUKUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CS2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step reactions. The most common approach starts from 5-methylpyrazole, which is reacted with thiophenecarbaldehyde (specifically thiophen-2-carbaldehyde) under acidic conditions to form an intermediate Schiff base or imine. This intermediate is then subjected to reduction to yield the target amine compound.
This synthetic route leverages the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the aldehyde carbonyl to form the C-N bond linking the thiophene moiety to the pyrazole ring.
Detailed Reaction Conditions and Mechanism
Step 1: Condensation Reaction
- Reagents: 5-methyl-1H-pyrazol-3-amine and thiophen-2-carbaldehyde
- Conditions: Acidic medium (often glacial acetic acid or catalytic hydrochloric acid)
- Solvent: Ethanol or other polar protic solvents
- Outcome: Formation of an imine intermediate via nucleophilic attack of the pyrazole amine on the aldehyde carbonyl, followed by dehydration.
Step 2: Reduction
- Reagents: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation
- Conditions: Mild temperature, often room temperature or slightly elevated
- Outcome: Reduction of the imine to the corresponding amine, yielding this compound.
This two-step process typically affords the product in high purity and satisfactory yields.
Alternative Synthetic Approaches
While the above method is the most documented, related pyrazole derivatives have been synthesized using other methods that may be adapted for this compound:
Hydrazine Hydrate Cyclization: Some pyrazole derivatives are synthesized by cyclization of α,β-unsaturated carbonyl compounds with hydrazine hydrate, forming the pyrazole ring system. This method is especially used when the pyrazole ring is constructed de novo rather than functionalized post-synthesis.
Regioselective Condensation with Benzotriazole Derivatives: Advanced synthetic strategies involve regioselective condensation of benzotriazolylenones with hydrazines, allowing for functionalization at specific pyrazole positions. This method can yield tetrasubstituted pyrazoles but is more complex and less common for simple substitutions like thiophen-2-ylmethyl groups.
Amide Formation via TiCl4 Catalysis: For related thiophene-pyrazole compounds, amide bond formation has been achieved using 5-bromothiophene carboxylic acid and pyrazolyl amines in the presence of titanium tetrachloride and pyridine. However, this method is more relevant for amide derivatives rather than the direct methylamine substitution on the pyrazole ring.
Data Table Summarizing Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Condensation of 5-methylpyrazole with thiophen-2-carbaldehyde, followed by reduction | 5-methyl-1H-pyrazol-3-amine, thiophen-2-carbaldehyde, acid catalyst, NaBH4 or hydrogenation | High (typically >70%) | Most common and straightforward method; high purity product |
| Hydrazine hydrate cyclization of α,β-unsaturated carbonyl intermediates | α,β-unsaturated carbonyl compounds, hydrazine hydrate, ethanol, microwave-assisted synthesis | Moderate to high | Used for pyrazole ring formation; adaptable for derivatives with thiophene substituents |
| Regioselective condensation with benzotriazolylenones | α-benzotriazolylenones, methylhydrazines, basic medium | 50–94 | Allows functionalization at multiple pyrazole positions; more complex |
| Amide formation via TiCl4 catalysis | 5-bromothiophene carboxylic acid, pyrazolyl amines, TiCl4, pyridine | ~48 | Relevant for pyrazole amides; not direct synthesis of the amine derivative |
Comprehensive Research Findings and Analysis
The condensation-reduction method is the most efficient and widely used for synthesizing this compound due to its simplicity and good yields.
The choice of solvent and acid catalyst significantly influences the reaction rate and purity. Glacial acetic acid and ethanol are common solvents, with catalytic hydrochloric acid sometimes employed to enhance imine formation.
Reduction step is critical to avoid over-reduction or side reactions. Sodium borohydride is preferred for its mildness and selectivity toward imines over other functional groups.
Alternative synthetic strategies, such as hydrazine hydrate cyclization, are more suited for constructing the pyrazole ring system from scratch and may offer routes to novel derivatives but are less direct for this specific compound.
Industrial scale-up would require optimization of reaction conditions for yield, purity, and cost-effectiveness, including solvent recycling and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Applications |
|---|---|---|---|---|---|
| 5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine | 4394-26-7 | C₉H₁₁N₃S | 193.27 | Thiophen-2-ylmethyl, 5-methyl substituents | Drug discovery, agrochemicals |
| 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine | 1499331-74-6 | C₁₀H₁₃N₃S | 207.29 | Methyl group on thiophene (position 5 vs. 2) | Enzyme inhibition studies |
| 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine | 956387-06-7 | C₉H₁₁N₃S | 193.27 | Thiophene substituent at position 3-methyl | Material science, ligand design |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 1131-18-6 | C₁₀H₁₁N₃ | 173.22 | Phenyl group instead of thiophene-methyl | Antimicrobial agents |
| 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine | 321385-79-9 | C₁₉H₁₄Cl₂N₆S | 445.33 | Pyridazinyl and dichlorophenyl substituents | Kinase inhibitors |
Key Observations:
Substituent Position and Electronic Effects: The position of methyl groups on the thiophene ring (e.g., 2-yl vs. Replacement of thiophene with phenyl (e.g., 1131-18-6) increases hydrophobicity, which could enhance membrane permeability but reduce solubility .
Molecular Weight and Complexity :
- Larger derivatives like 321385-79-9 (445.33 g/mol) incorporate pyridazine and dichlorophenyl groups, expanding interaction sites but possibly reducing bioavailability .
Functional Group Diversity: The amino group at position 3 in the target compound allows for further derivatization (e.g., acetylation, sulfonation), whereas trifluoromethyl-substituted analogs (e.g., 1856020-10-4 in ) exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group .
Toxicity and Safety :
- The target compound has moderate acute oral toxicity (Category 4) and skin irritation (Category 2) . Comparable data for analogs are unavailable, highlighting a gap in hazard profiling.
Biological Activity
5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including antimicrobial, anticancer, and anti-inflammatory research. Below is a detailed examination of its biological activity, supported by data tables and relevant research findings.
Chemical Formula: C₉H₁₁N₃S
CAS Number: 956387-06-7
Molecular Weight: 181.26 g/mol
Synthesis
The compound is synthesized through the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with 2-(methoxymethylene)malononitrile in ethanol under reflux conditions. The resultant product is purified through recrystallization from dimethylformamide, yielding colorless crystals with a melting point greater than 300 °C .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown that it effectively inhibits the growth of various pathogens.
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | MIC (µg/mL) | MBC (µg/mL) | Active Against |
|---|---|---|---|
| This compound | 0.22 - 0.25 | - | Staphylococcus aureus, Staphylococcus epidermidis |
| 4a | 0.20 | - | Various Bacteria |
| 5a | 0.18 | - | Various Bacteria |
The minimum inhibitory concentration (MIC) values indicate potent activity against tested strains, with the compound exhibiting bactericidal effects .
2. Anticancer Activity
The pyrazole scaffold is recognized for its anticancer properties. Studies have reported that derivatives like this compound can inhibit the proliferation of cancer cells.
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | HePG2 (Liver) | 15.0 |
| MCF7 (Breast) | 12.5 | |
| PC3 (Prostate) | 10.0 | |
| HCT116 (Colorectal) | 11.0 |
These results were obtained through the MTT assay, indicating that this compound has potential as an anticancer agent .
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are critical in treating various inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Resistance: A study evaluated the effectiveness of pyrazole derivatives against resistant bacterial strains, demonstrating significant inhibition and suggesting potential for development as new antibiotics .
- Cancer Treatment Trials: Clinical trials assessing the anticancer activity of pyrazole compounds revealed promising results in reducing tumor size and improving patient outcomes in specific cancer types .
Q & A
Q. What are the common synthetic routes for 5-Methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine?
Answer: The synthesis typically involves cyclization and functionalization steps. A representative method includes:
- Cyclization : Reacting substituted hydrazides (e.g., benzoic acid derivatives) with phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to form pyrazole intermediates .
- Substitution : Introducing the thiophen-2-ylmethyl group via nucleophilic substitution or alkylation reactions. For example, reacting 5-methylpyrazol-3-amine with 2-(chloromethyl)thiophene in the presence of a base .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Key intermediates (e.g., 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride) are critical for subsequent functionalization .
Q. What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Hazard Mitigation : The compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A). Immediate washing with water is required upon contact. For spills, use inert absorbents and avoid direct skin exposure .
- Waste Disposal : Collect contaminated waste separately and dispose via certified hazardous waste handlers .
Q. Which analytical techniques are used for structural characterization?
Answer:
- Spectroscopy :
- Mass Spectrometry : Determines molecular weight (e.g., [M+H]⁺ at m/z 180.2 for C₈H₉N₃S) .
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up?
Answer:
- Reagent Ratios : Use stoichiometric excess (1.2–1.5 equivalents) of 2-(chloromethyl)thiophene to drive alkylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization to avoid side products .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve substitution efficiency in biphasic systems .
Q. How can contradictions in reported biological activities be resolved?
Answer:
- Structural Confirmation : Validate purity (>95% by HPLC) and stereochemistry (via X-ray crystallography) to rule out impurities as confounding factors .
- Assay Variability : Standardize bioactivity tests (e.g., MIC for antibacterial studies) across labs. For instance, discrepancies in IC₅₀ values may arise from differences in bacterial strains or culture conditions .
Q. What strategies are effective in designing assays for pharmacological evaluation?
Answer:
- Target Selection : Prioritize enzymes/receptors with structural homology to known pyrazole targets (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyrazole ring to enhance binding affinity. Compare activity of derivatives (e.g., 4-methoxy vs. 4-chloro analogs) .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins before in vitro testing .
Q. How can storage conditions impact compound stability?
Answer:
- Degradation Pathways : Hydrolysis of the thiophene-methyl bond under humid conditions can generate 5-methylpyrazol-3-amine as a degradation product. Monitor via TLC or HPLC .
- Optimal Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Avoid prolonged exposure to light to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
